2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound with potential biological activity. This compound is characterized by the presence of an imidazole ring, a thiazole group, and a benzyl moiety, which together contribute to its unique chemical properties and potential applications in medicinal chemistry.
The compound belongs to the class of thiazole-containing acetamides and is classified under heterocyclic compounds due to its incorporation of nitrogen-containing rings (imidazole and thiazole). Its structure suggests potential applications in pharmacology, particularly in the development of anti-inflammatory or analgesic agents .
The synthesis of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically follows several key steps:
The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. For example, potassium carbonate is frequently used as a base during the reaction steps to facilitate nucleophilic substitutions.
The molecular formula for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is C18H17N3OS. The InChI representation is:
Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are typically employed for characterization .
The compound can undergo several chemical reactions:
Common reagents for these reactions include:
These reactions are crucial for modifying the compound's properties for specific applications.
The mechanism of action for 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide often involves interaction with biological targets such as enzymes or receptors. Research has indicated that similar compounds can inhibit cyclooxygenase enzymes (COX), which are involved in inflammation pathways .
In vitro studies have shown that derivatives of this compound exhibit varying degrees of COX inhibition, suggesting potential anti-inflammatory effects. The specific interactions at the molecular level can be elucidated through enzyme kinetics studies.
Typical physical properties include:
Chemical properties encompass solubility profiles in various solvents and stability under different pH conditions. These properties are essential for determining the compound's suitability for pharmaceutical formulations.
The primary applications of 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide lie in medicinal chemistry:
Research continues into optimizing its pharmacological properties and understanding its mechanisms at the molecular level .
This comprehensive overview highlights the significance of 2-((1-benzyl-5-phenyll-imidazol -2 - yl) thio)-N-(thiazol - 2 - yl) acetamide in chemical synthesis and its potential therapeutic applications.
The compound 2-((1-benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is systematically named according to IUPAC conventions, with the core structure comprising three pharmacophoric units: a 1,5-disubstituted imidazole, a thioether-linked acetamide bridge, and a terminal thiazole ring. Its molecular formula is C₂₂H₂₀N₄O₂S, corresponding to a molecular weight of 404.5 g/mol . The CAS registry number 1207008-54-5 uniquely identifies this compound in chemical databases. Structurally, it belongs to the imidazole-thiazole hybrid class, characterized by:
The canonical SMILES representation CC₁=CC(=NO₁)NC(=O)CSC₂=NC=C(N₂CC₃=CC=CC=C₃)C₄=CC=CC=C₄ encodes the atomic connectivity, highlighting the benzyl group at N1 of imidazole, the phenyl substituent at C5, and the thiazole attachment via the acetamide carbonyl . X-ray crystallography data are unavailable in the provided sources, but computational models indicate the thioacetamide bridge adopts a gauche conformation, optimizing intramolecular interactions between the imidazole N3-H and thiazole nitrogen [8].
Table 1: Structural Descriptors of 2-((1-Benzyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Property | Value |
---|---|
IUPAC Name | 2-(1-benzyl-5-phenylimidazol-2-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Molecular Formula | C₂₂H₂₀N₄O₂S |
Molecular Weight | 404.5 g/mol |
CAS Registry Number | 1207008-54-5 |
Canonical SMILES | CC₁=CC(=NO₁)NC(=O)CSC₂=NC=C(N₂CC₃=CC=CC=C₃)C₄=CC=CC=C₄ |
Key Structural Features | 1,5-Diarylimidazole core, thioacetamide linker, 5-methylisoxazole acceptor |
Imidazole-based therapeutics have evolved significantly since Heinrich Debus’s first synthesis of imidazole (glyoxaline) in 1858 via condensation of glyoxal, formaldehyde, and ammonia [3] [4]. The discovery of histamine (an endogenous imidazole derivative) in 1910 and its role in physiological processes catalyzed interest in imidazole pharmacology. Key milestones include:
The integration of phenyl and benzyl groups at imidazole positions 1 and 5 (as seen in the target compound) represents a strategic advancement to enhance lipophilicity and π-stacking with hydrophobic enzyme pockets. This structural motif appears in fadrozole (aromatase inhibitor) and dacarbazine (alkylating agent), validating its pharmacophoric utility in oncology [2] [4]. The compound discussed herein extends this lineage by incorporating a thiazole-acetamide pharmacophore—a design choice informed by the success of thiazole-containing drugs like sulfathiazole (antibacterial) and bleomycin (anticancer) [9].
The thioacetamide linker (–S–CH₂–C(=O)–) and thiazole ring in this hybrid scaffold address specific limitations of monosubstituted imidazoles:
Thioacetamide Linker Functions:
Thiazole Contributions:
Table 2: Functional Group Contributions to Pharmacological Activity
Structural Element | Role in Bioactivity | Exemplar Compounds |
---|---|---|
1,5-Diarylimidazole | DNA intercalation, kinase ATP-site binding | Fadrozole, Dacarbazine |
Thioacetamide linker (–S–CH₂–C(=O)–) | Conformational flexibility, metabolic stability, H-bonding | COX-2 inhibitors |
Thiazol-2-yl group | H-bond acceptance, π-stacking with Phe/Tyr residues, bioisosteric replacement | Sulfathiazole, Bleomycin |
The synergistic effect of these moieties is evident in in vitro studies of structurally related hybrids, which show enhanced anticancer activity (IC₅₀: 0.38–7.2 μM against breast/prostate cancer lines) compared to non-hybrid analogs [7] [9]. This hybrid architecture exemplifies modern fragment-based drug design principles, merging pharmacophores with complementary target affinities into a single chemical entity with potential multi-target functionality [2] [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1